![molecular formula C14H13NO2 B1270056 2-(3'-Amino-[1,1'-biphenyl]-4-yl)acetic acid CAS No. 886363-12-8](/img/structure/B1270056.png)
2-(3'-Amino-[1,1'-biphenyl]-4-yl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of compounds structurally similar to 2-(3'-Amino-[1,1'-biphenyl]-4-yl)acetic acid, such as 4-Biphenylacetic acid, often involves the Suzuki reaction, highlighting the advancements in cross-coupling reactions to create complex biphenyl structures. This method offers a high degree of effectiveness and tolerance, demonstrating the evolution of synthetic strategies for such compounds (Xie Wen-n, 2014).
Molecular Structure Analysis
The compound's molecular structure is characterized by its biphenyl core, which allows for a variety of interactions and reactivities due to the presence of the amino group and the acetic acid moiety. This structure is critical in determining its physical and chemical properties, influencing how it interacts with other molecules and participates in reactions.
Chemical Reactions and Properties
This compound participates in reactions characteristic of its functional groups. The amino group can undergo various substitution reactions, contributing to the molecule's versatility in chemical synthesis and modifications. The acetic acid moiety further allows for reactions typical of carboxylic acids, including esterification and amide formation, expanding its utility in chemical synthesis (Issac & Tierney, 1996).
Mechanism of Action
Target of Action
It’s worth noting that bioactive aromatic compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting a potential multi-target mechanism of action.
Mode of Action
It has been suggested that the compound may interact with its targets to induce changes at the molecular level
Biochemical Pathways
It’s known that bioactive aromatic compounds can influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that 4-biphenyl-3’-amino-acetic acid may affect multiple biochemical pathways.
Result of Action
It’s suggested that the compound may have potential non-steroidal anti-inflammatory properties . It’s also noted that the compound, upon interaction with quinolone antibacterial agents, induces functional blockade of the γ-aminobutyric acid receptors .
properties
IUPAC Name |
2-[4-(3-aminophenyl)phenyl]acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO2/c15-13-3-1-2-12(9-13)11-6-4-10(5-7-11)8-14(16)17/h1-7,9H,8,15H2,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAAHKTGYIYVJMX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N)C2=CC=C(C=C2)CC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80362739 |
Source
|
Record name | 4-biphenyl-3'-amino-acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80362739 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
886363-12-8 |
Source
|
Record name | 4-biphenyl-3'-amino-acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80362739 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 886363-12-8 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.